molecular formula C10H11F3N2O B1317175 2-Morpholino-3-(trifluoromethyl)pyridine CAS No. 220459-52-9

2-Morpholino-3-(trifluoromethyl)pyridine

Cat. No.: B1317175
CAS No.: 220459-52-9
M. Wt: 232.2 g/mol
InChI Key: YAUBVDRHLOCQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholino-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C10H11F3N2O It is characterized by the presence of a morpholine ring attached to a pyridine ring, which also bears a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholino-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in DMF.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Morpholino-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Morpholino-4-(trifluoromethyl)pyridine
  • 2-Morpholino-5-(trifluoromethyl)pyridine
  • 2-Morpholino-6-(trifluoromethyl)pyridine

Comparison: 2-Morpholino-3-(trifluoromethyl)pyridine is unique due to the position of the trifluoromethyl group on the pyridine ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-14-9(8)15-4-6-16-7-5-15/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBVDRHLOCQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250551
Record name 4-[3-(Trifluoromethyl)-2-pyridinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220459-52-9
Record name 4-[3-(Trifluoromethyl)-2-pyridinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220459-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(Trifluoromethyl)-2-pyridinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.